2-(2,6-Dimethoxyphenyl)propanoic acid
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Overview
Description
2-(2,6-Dimethoxyphenyl)propanoic acid is an organic compound belonging to the class of phenylpropanoic acids It is characterized by the presence of two methoxy groups attached to the benzene ring at positions 2 and 6, and a propanoic acid group attached to the benzene ring at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dimethoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2,6-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method involves the use of Grignard reagents, where 2,6-dimethoxybenzyl chloride reacts with magnesium to form the Grignard reagent, which is then treated with carbon dioxide to produce the acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-(2,6-Dimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,6-Dimethoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. Its methoxy groups and carboxylic acid moiety play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
3-(2,5-Dimethoxyphenyl)propanoic acid: This compound has methoxy groups at positions 2 and 5 instead of 2 and 6.
3-(3,4-Dimethoxyphenyl)propanoic acid: This compound has methoxy groups at positions 3 and 4.
Uniqueness: 2-(2,6-Dimethoxyphenyl)propanoic acid is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at positions 2 and 6 can lead to different steric and electronic effects compared to other similar compounds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14O4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(2,6-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H14O4/c1-7(11(12)13)10-8(14-2)5-4-6-9(10)15-3/h4-7H,1-3H3,(H,12,13) |
InChI Key |
YOHDJOHDQXXSRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=C1OC)OC)C(=O)O |
Origin of Product |
United States |
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